molecular formula C9H8F2O3 B1410104 3-Difluoromethoxy-5-methoxybenzaldehyde CAS No. 1804886-83-6

3-Difluoromethoxy-5-methoxybenzaldehyde

Cat. No.: B1410104
CAS No.: 1804886-83-6
M. Wt: 202.15 g/mol
InChI Key: JRKJWNMVLJVCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3-hydroxy-5-methoxybenzaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 3-Difluoromethoxy-5-methoxybenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethoxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Difluoromethoxy-5-methoxybenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Difluoromethoxy-5-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy and methoxy groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential inhibitory effects on enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Difluoromethoxybenzaldehyde
  • 5-Methoxybenzaldehyde
  • 3-Methoxy-5-fluorobenzaldehyde

Uniqueness

3-Difluoromethoxy-5-methoxybenzaldehyde is unique due to the presence of both difluoromethoxy and methoxy groups on the benzaldehyde ring. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(difluoromethoxy)-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-7-2-6(5-12)3-8(4-7)14-9(10)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKJWNMVLJVCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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